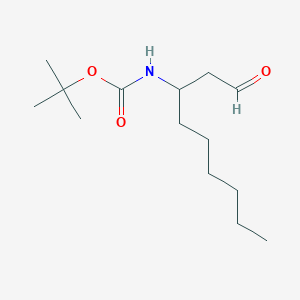

N-Boc-(+/-)-3-aminononanal

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-oxononan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-5-6-7-8-9-12(10-11-16)15-13(17)18-14(2,3)4/h11-12H,5-10H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVKPIHJWVLOSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc +/ 3 Aminononanal

Carbon-Carbon Bond Forming Reactions for the Nonanal (B32974) Carbon Skeleton

The construction of the nine-carbon nonanal backbone is a critical initial phase in the synthesis of N-Boc-(+/-)-3-aminononanal. This typically involves the strategic elongation of shorter carbon chains through various carbon-carbon bond-forming reactions.

Strategies for Alkyl Chain Elongation (e.g., Wittig-type Reactions)

The Wittig reaction and its variants are powerful tools for extending carbon chains and are particularly useful for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from an alkyl halide and triphenylphosphine (B44618). vanderbilt.edulibretexts.org The versatility of the Wittig reaction allows for the introduction of various alkyl groups, making it a suitable method for constructing the nonanal skeleton. organic-chemistry.org

For instance, a shorter-chain aldehyde can be reacted with an appropriate Wittig reagent to add the necessary carbon atoms. The stereochemistry of the resulting alkene is dependent on the nature of the ylide; unstabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The Schlosser modification of the Wittig reaction can be employed to selectively obtain (E)-alkenes. wikipedia.org

A study on the synthesis of N-Boc-β3-amino acid methyl esters utilized a Wittig-type reaction for two-carbon elongation, which is a key step in building the carbon framework. nih.gov

Exploration of Novel Reaction Mechanisms in Nonanal Derivatives

Research into novel reaction mechanisms for the synthesis and modification of nonanal and its derivatives is ongoing. For example, the Barbier reaction, which involves treating haloalkanes and carbonyl compounds with various metals, offers an efficient method for carbon-carbon bond formation and is tolerant of a wide range of functional groups. rsc.org Other C-C bond-forming reactions of interest include those involving cyanide ions as nucleophiles to extend a carbon chain. thesciencehive.co.uk

Furthermore, studies on the Maillard reaction have shown that unsaturated aldehydes like (E,E)-2,4-nonadienal and (E,Z)-2,6-nonadienal exhibit high reactivity. nih.gov Aldol (B89426) condensation reactions, catalyzed by ammonia, have also been explored for nonanal, indicating alternative pathways for its functionalization. acs.org The photodegradation of nonylphenol has been shown to produce nonanal as an intermediate product, providing insights into its formation under certain environmental conditions. sioc-journal.cn

Installation and Chemoselective N-Boc Protection of the Amino Functionality

Once the nonanal carbon skeleton is in place, the next crucial step is the introduction of the amino group and its subsequent protection with a tert-butyloxycarbonyl (Boc) group. This protection is vital to prevent the reactive amino group from interfering with subsequent reactions. researchgate.net

Optimization of Boc Protection Protocols for Amino Aldehydes

The protection of amines with a Boc group is a common and highly effective strategy in organic synthesis due to the stability of the resulting carbamate (B1207046) under various conditions. nih.govrsc.org The N-Boc group is resistant to most nucleophiles and bases, allowing for selective reactions at other parts of the molecule. organic-chemistry.org

Several methods have been developed for the efficient N-Boc protection of amines. A widely used method involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. organic-chemistry.orgfishersci.co.uk Catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to be a chemoselective method, avoiding common side products. organic-chemistry.org For amino aldehydes, which are prone to racemization, careful optimization of reaction conditions is essential. scholaris.carsc.org The use of specific catalysts and solvent systems can significantly improve the efficiency and chemoselectivity of the Boc protection. deepdyve.com

Comparative Analysis of Boc-Protection Reagents and Catalytic Systems

A variety of reagents and catalytic systems are available for N-Boc protection, each with its own advantages and limitations. researchgate.net

| Catalyst/Reagent | Conditions | Advantages | Reference |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room temperature, catalyst and solvent | Rapid, high yields (up to 99%), chemoselective, avoids side reactions, recyclable catalyst. | organic-chemistry.org |

| Iodine | Solvent-free, ambient temperature | Efficient, practical for various amines. | organic-chemistry.org |

| Perchloric acid on silica-gel (HClO₄–SiO₂) | Solvent-free, room temperature | Highly efficient, inexpensive, reusable catalyst. | organic-chemistry.org |

| Amberlyst-15 | Ethanol | Efficient for amines, amino acids, and peptides; catalyst is easily separated and reused. | deepdyve.com |

| Water-acetone | Catalyst-free | Eco-friendly, excellent yields, short reaction times, no competitive side reactions. | nih.gov |

| Me₃SiCl or SOCl₂ | "One-pot" procedure | Simple, efficient for selective mono-Boc protection of diamines. | scielo.org.mx |

The choice of the most suitable method depends on the specific substrate and the desired reaction outcome. For instance, HFIP has demonstrated superior performance in terms of both yield and reaction time in some comparative studies. organic-chemistry.org

Oxidation and Functionalization Approaches to the Aldehyde Group

The aldehyde functional group in this compound is a key site for further chemical transformations. Various oxidative and functionalization strategies can be employed to modify this group, leading to a diverse range of derivatives.

The synthesis of peptide aldehydes often involves either the reduction of protected amino acid derivatives or the oxidation of amino alcohols. nih.gov For the preparation of α-amino aldehydes, oxidation of the corresponding amino alcohols is a common route. scholaris.ca Care must be taken during these oxidation steps to avoid racemization of the adjacent chiral center. scholaris.ca The Dess-Martin periodinane is one reagent used for the racemization-free oxidation of amino alcohols to aldehydes. nih.gov Another approach involves the reduction of activated carboxylic acid derivatives, such as Weinreb amides or esters, using reagents like diisobutylaluminium hydride (DIBAL-H). scholaris.carsc.orgresearchgate.net

Further functionalization of the aldehyde can be achieved through various reactions. For example, α-alkylation of α-branched aldehydes can be accomplished using aminocatalysis. mdpi.com The aldehyde can also participate in cyclization reactions. For instance, N-Boc protected amino aldehydes can be immobilized on a resin as oxazolidines, which can then be used in solid-phase peptide synthesis. nih.gov

Methods for Selective Aldehyde Formation from Precursors (e.g., Oxidative Cleavage)

The introduction of the aldehyde group at the C1 position of the nonane (B91170) chain requires a selective and mild oxidation method to prevent over-oxidation to the corresponding carboxylic acid. Two principal strategies are commonly employed for the synthesis of N-Boc protected amino aldehydes: the oxidation of a primary alcohol and the oxidative cleavage of an alkene.

Oxidation of N-Boc-(+/-)-3-aminononan-1-ol:

A reliable route to this compound involves the synthesis of the corresponding primary alcohol, N-Boc-(+/-)-3-aminononan-1-ol, followed by its selective oxidation. Several reagents are known for their efficiency and mildness in oxidizing primary alcohols to aldehydes, with the Dess-Martin periodinane (DMP) and Swern oxidation being prominent examples. thermofisher.krwikipedia.orgwikipedia.org

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, which offers high chemoselectivity and is known to oxidize N-protected-amino alcohols without causing epimerization. wikipedia.orgresearchgate.net The reaction is typically carried out under neutral pH and at room temperature, making it compatible with the acid-sensitive Boc protecting group. wikipedia.org

The Swern oxidation , on the other hand, employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgyoutube.com This method is also known for its mild conditions and broad functional group tolerance. wikipedia.orgwikidoc.org However, careful temperature control is crucial to avoid side reactions. wikidoc.org

| Oxidation Method | Reagents | Typical Conditions | Key Advantages |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, neutral pH, high chemoselectivity, no epimerization of adjacent stereocenters. thermofisher.krwikipedia.org |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to room temperature | Mild, tolerates a wide range of functional groups. wikipedia.orgyoutube.com |

Oxidative Cleavage of an Alkene Precursor:

An alternative and powerful strategy involves the oxidative cleavage of a terminal alkene. A suitable precursor for this compound would be N-Boc-(+/-)-undec-1-en-4-amine. Ozonolysis is a classic and highly effective method for this transformation. The reaction involves treating the alkene with ozone (O₃) followed by a reductive workup using reagents like dimethyl sulfide (B99878) (DMS) or triphenylphosphine (PPh₃) to yield the desired aldehyde. This method is generally high-yielding and compatible with the Boc protecting group. One-step oxidative cleavage using reagents like osmium tetroxide (OsO₄) in the presence of sodium periodate (B1199274) (NaIO₄) can also be employed, although this can sometimes lead to decomposition of the product. acs.org

Functional Group Compatibility in Precursor Synthesis

The successful synthesis of this compound is highly dependent on the compatibility of the chosen reactions with the Boc protecting group and any other functionalities present in the precursors. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of conditions, yet it is readily cleaved under acidic conditions. organic-chemistry.org

Stability of the Boc Group:

The Boc group is stable to most nucleophiles and bases, which allows for a wide array of synthetic transformations in the presence of this protecting group. organic-chemistry.org For instance, the conditions for Swern and Dess-Martin oxidations are specifically chosen to be non-acidic to preserve the Boc group. wikipedia.orgwikipedia.org Similarly, the reductive workup conditions for ozonolysis are mild enough not to affect the Boc protection.

Precursor Synthesis Considerations:

The synthesis of the key precursors, such as N-Boc-(+/-)-3-aminononan-1-ol or N-Boc-(+/-)-undec-1-en-4-amine, must also be designed with functional group compatibility in mind. For example, the synthesis of the amino alcohol could involve the reduction of a corresponding ester or carboxylic acid. The use of mild reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce an ester to an alcohol without affecting the Boc group. rsc.org

The synthesis of the homoallylic amine precursor can be achieved through various methods, including the addition of an organometallic reagent to an imine. The choice of reagents and reaction conditions must be carefully selected to avoid premature deprotection of the Boc group or unwanted side reactions.

The following table summarizes the compatibility of the Boc protecting group with common reagents used in the synthesis of the target compound and its precursors.

| Reagent/Condition | Purpose | Compatibility with Boc Group |

| Dess-Martin Periodinane | Oxidation of alcohol to aldehyde | Compatible thermofisher.krwikipedia.org |

| Swern Oxidation Reagents | Oxidation of alcohol to aldehyde | Compatible wikipedia.orgyoutube.com |

| Ozone (O₃), DMS/PPh₃ | Oxidative cleavage of alkene | Compatible acs.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Reduction of ester to alcohol | Compatible at low temperatures rsc.org |

| Strong Acids (e.g., TFA, HCl) | Deprotection | Not Compatible organic-chemistry.org |

| Strong Bases (e.g., NaOH) | Various | Generally Compatible organic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Reduction of other functional groups | Generally Compatible |

Stereochemical Control and Resolution Strategies for N Boc +/ 3 Aminononanal

Origin and Implications of the Racemic Center at C-3 on Subsequent Transformations

The presence of a chiral center at the C-3 position of N-Boc-3-aminononanal means that the compound can exist as a pair of enantiomers. In a standard, non-stereoselective synthesis, these enantiomers are typically produced in equal amounts, resulting in a racemic mixture designated as N-Boc-(+/-)-3-aminononanal. This racemic nature has profound implications for its use in further chemical transformations, especially in the synthesis of complex molecules where specific stereoisomers are required.

The stereochemistry at C-3 can direct the stereochemical outcome of subsequent reactions at adjacent functional groups. For instance, the reduction of the aldehyde to a primary alcohol will lead to the formation of diastereomeric products if the reaction is not stereospecific. Similarly, reactions involving the aldehyde, such as aldol (B89426) additions or Wittig reactions, will be influenced by the existing stereocenter, potentially leading to a mixture of diastereomers that can be difficult to separate. The spatial arrangement of the amino group at C-3 can sterically hinder or facilitate the approach of reagents to the aldehyde, thereby influencing the diastereoselectivity of the transformation. In the context of synthesizing biologically active compounds, the specific stereoisomer is often crucial for its pharmacological activity. rsc.org

Strategies for Enantiomeric Resolution of this compound

Resolution of a racemic mixture is a common approach to obtain enantiomerically pure compounds. This involves separating the two enantiomers, often by converting them into diastereomers that have different physical properties and can thus be separated.

Classical resolution remains a widely used method for separating enantiomers. In the case of this compound, the amino group, after deprotection of the Boc group, can be reacted with a chiral acid to form diastereomeric salts. These salts, having different solubilities, can then be separated by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base. The Boc protecting group can then be reintroduced if necessary. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.

Kinetic resolution is a dynamic method that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and thus enriched.

For a racemic aldehyde like this compound, kinetic resolution can be achieved through enantioselective reactions. rsc.org For example, an enantioselective alkylation using a chiral β-amino alcohol as a catalyst can preferentially convert one enantiomer, allowing for the isolation of the other in high enantiomeric excess. rsc.org Another approach is dynamic kinetic resolution (DKR), where the racemization of the starting material is performed in situ alongside the kinetic resolution. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For instance, lipase-catalyzed enantioselective esterification of related β-azido alcohols, combined with ruthenium-catalyzed alcohol isomerization, has been shown to be an effective DKR method. organic-chemistry.org Enzymes, such as ω-transaminases, have also been utilized for the kinetic resolution of racemic β-amino acids and amines with high stereoselectivity. asm.org

Table 1: Comparison of Resolution Strategies

| Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on physical properties. | Well-established, can be cost-effective for large-scale separations. | Maximum theoretical yield of 50% for the desired enantiomer without a racemization step; can be labor-intensive. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. | Can provide high enantiomeric excess for the unreacted enantiomer. | Maximum theoretical yield of 50% for the unreacted enantiomer; requires a suitable chiral catalyst/reagent. |

| Dynamic Kinetic Resolution | In-situ racemization of the starting material coupled with kinetic resolution. | Theoretical yield of up to 100% of a single enantiomer of the product. | Requires compatible conditions for both racemization and the stereoselective reaction. |

Development of Asymmetric Synthetic Pathways to Enantiopure N-Boc-3-aminononanal

Asymmetric synthesis aims to create a specific enantiomer directly from a prochiral starting material, avoiding the need for resolution of a racemic mixture. This is often a more efficient and atom-economical approach.

In this strategy, a prochiral substrate is attached to a chiral auxiliary, a molecule that directs the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed and can often be recycled. For the synthesis of enantiopure N-Boc-3-aminononanal, a suitable prochiral precursor could be coupled to a chiral auxiliary. For example, a chiral auxiliary could be used to control the stereoselective conjugate addition of an amine to an α,β-unsaturated aldehyde. Evans' oxazolidinone auxiliaries are well-known for their effectiveness in directing stereoselective reactions. researchgate.net

Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and desirable method in modern organic synthesis.

For the synthesis of enantiopure N-Boc-3-aminononanal, several catalytic asymmetric strategies could be envisioned. One prominent method is the asymmetric Mannich reaction. springernature.compsu.edu This reaction involves the addition of an enolizable aldehyde to an imine, catalyzed by a chiral catalyst such as proline or a chiral metal complex. hilarispublisher.com For instance, the proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines can produce β-amino aldehydes with high diastereo- and enantioselectivities. springernature.com

Another approach is the asymmetric hydrogenation of a suitable prochiral enamine or β-aminoacrylate precursor. Chiral transition metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands, have proven to be highly effective for the enantioselective hydrogenation of such substrates to yield β-amino acids and their derivatives. researchgate.net A similar strategy could be adapted for the synthesis of N-Boc-3-aminononanal.

Recent advances have also demonstrated the use of synergistic catalysis, where multiple catalysts work in concert to achieve a desired transformation with high stereocontrol. For example, a triple-catalysis system has been developed for the asymmetric α-C-H addition of N-sulfonyl amines to aldehydes. nih.gov

Table 2: Asymmetric Synthesis Approaches

| Approach | Description | Key Features |

|---|---|---|

| Chiral Auxiliary-Mediated Synthesis | A chiral molecule is temporarily incorporated to direct the stereochemistry of a reaction. | Stoichiometric use of the chiral auxiliary; auxiliary can often be recovered and reused. |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High efficiency and atom economy; broad substrate scope for many catalysts. |

Chemical Transformations and Derivatizations of N Boc +/ 3 Aminononanal

Reactions at the Aldehyde Carbonyl Group

The aldehyde functionality in N-Boc-(+/-)-3-aminononanal is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and oxidations. These transformations are fundamental in elongating the carbon chain and introducing new functional groups.

The electrophilic carbon of the aldehyde group readily undergoes attack by various nucleophiles. For instance, in the synthesis of novel inhibitors of histone deacetylase (HDAC), the aldehyde of a similar compound, N-Boc-3-aminopentanal, is subjected to a Horner-Wadsworth-Emmons reaction. This reaction, which involves a phosphonate (B1237965) carbanion, is a classic example of a nucleophilic addition-elimination (condensation) that converts the aldehyde into an α,β-unsaturated ester. This transformation is crucial for constructing the carbon skeleton of the target inhibitor.

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for synthesizing secondary amines from aldehydes. This two-step, one-pot process begins with the formation of an imine through the reaction of the aldehyde with a primary amine. The resulting imine is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). While specific examples with this compound are not prevalent in readily available literature, this reaction is a standard and predictable transformation for aldehydes of this type.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. A variety of oxidizing agents can accomplish this transformation, with Pinnick oxidation (using sodium chlorite, NaClO2) being a common choice due to its high selectivity for aldehydes. Once the carboxylic acid is formed, it can undergo esterification under standard conditions, such as Fischer esterification (reaction with an alcohol in the presence of a catalytic amount of strong acid).

Transformations Involving the N-Boc-Protected Amine Functionality

The tert-butoxycarbonyl (N-Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal.

The N-Boc group is characteristically labile under acidic conditions. Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others. For the N-Boc group, this is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or by using hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. This selective deprotection unmasks the amine functionality, making it available for subsequent reactions while leaving other functional groups, such as the aldehyde, intact.

Following the deprotection of the N-Boc group to reveal the free amine, this nucleophilic site can be acylated to form amides or react with other electrophiles to form urethanes. Amide bond formation is one of the most common transformations in organic synthesis and is typically achieved by coupling the amine with a carboxylic acid using a peptide coupling reagent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

Transformations of the Alkyl Chain and Remote Functionalization

The aliphatic n-hexyl chain of this compound presents a canvas for a variety of chemical transformations, allowing for the introduction of new functional groups at positions remote from the existing amine and aldehyde moieties. These modifications are crucial for structure-activity relationship (SAR) studies and for the development of novel molecular scaffolds. The primary strategies for functionalizing this unactivated alkyl chain involve selective C-H bond activation, which can be achieved through enzymatic, photocatalytic, or classical radical-mediated approaches.

Enzymatic Hydroxylation:

One of the most precise methods for functionalizing unactivated alkanes is through enzymatic hydroxylation, often employing cytochrome P450 monooxygenases. These enzymes can exhibit remarkable regioselectivity, frequently targeting the terminal (ω) and sub-terminal (ω-1) positions of long alkyl chains. For instance, cytochrome P450 enzymes from the CYP153A family are known to preferentially hydroxylate the terminal carbon of medium to long-chain alkanes. nih.gov An analogous enzymatic system could selectively hydroxylate the C9 position of the nonanal (B32974) derivative to yield N-Boc-(+/-)-3-amino-9-hydroxynonanal.

Research on long-chain alkane monooxygenase (LadA) has also demonstrated the capability of enzymes to hydroxylate terminal positions of alkanes ranging from C15 to C36. acs.orgfrontiersin.org This high regioselectivity is attributed to the specific binding of the substrate's terminal methyl group within the enzyme's active site. frontiersin.org

Detailed Research Findings: Enzymatic Terminal Hydroxylation

Studies on various P450 enzymes have quantified their activity and selectivity on different long-chain alkanes, providing a model for the expected transformation on the hexyl chain of this compound.

| Enzyme System | Substrate | Major Product(s) | Regioselectivity | Reference |

| CYP153A6 | Octane | 1-Octanol | >95% (ω) | nih.gov |

| CYP153A6 | Decane | 1-Decanol | >95% (ω) | nih.gov |

| LadA | Hexadecane (C16) | 1-Hexadecanol | Terminal oxidation | frontiersin.org |

| AlkB/AlkG | Dodecane | 1-Dodecanol | Terminal selectivity | researchgate.net |

| CYP153A33 | Propane | 1-Propanol | 80% (ω) | rsc.org |

Radical-Mediated Functionalization: The Hofmann-Löffler-Freytag Reaction

A classic approach for remote C-H functionalization is the Hofmann-Löffler-Freytag (HLF) reaction. wikipedia.orgnumberanalytics.com This reaction typically involves the generation of a nitrogen-centered radical from an N-haloamine under acidic conditions. This radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT), abstracting a hydrogen from the δ-carbon. The resulting carbon-centered radical is then trapped by the halogen, leading to a δ-haloamine, which can subsequently cyclize to form a pyrrolidine (B122466) ring.

For this compound, a modified HLF approach would be necessary. The N-Boc group itself is not suitable for direct halogenation. However, deprotection of the amine followed by N-halogenation and subsequent reaction could be envisioned. More modern protocols have been developed that utilize sulfonamides or other precursors under neutral conditions. wikipedia.org Computational studies have suggested that protecting groups like Boc can activate the nitrogen for radical formation, potentially facilitating the key 1,5-HAT step. rsc.org This would favor functionalization at the C7 position of the nonanal chain, leading to cyclized products like N-Boc-protected 2-(2-ethylpyrrolidin-1-yl)ethan-1-al derivatives upon cyclization.

Photocatalytic C-H Activation:

Recent advances in photoredox catalysis have enabled the functionalization of remote, unactivated C-H bonds under mild conditions. researchgate.netacs.org Decatungstate anions, for example, can act as powerful photocatalysts that, upon irradiation, generate a highly reactive oxygen-centered radical capable of abstracting hydrogen atoms from unactivated C-H bonds. acs.orgacs.org The resulting alkyl radical can then be trapped by various reagents. This methodology has been applied to the functionalization of long-chain aliphatic amines. The site-selectivity is often governed by a combination of steric and electronic factors, with a general preference for weaker C-H bonds (tertiary > secondary > primary). umich.edu In the case of this compound, this could lead to a mixture of functionalized products along the hexyl chain.

Detailed Research Findings: Chain Elongation via Olefination

The aldehyde functionality of this compound serves as a handle for chain extension and the introduction of unsaturation via olefination reactions, most notably the Wittig reaction. wikipedia.org This transformation allows for the coupling of the amino aldehyde with a phosphonium (B103445) ylide, extending the alkyl chain and creating a carbon-carbon double bond. Research has demonstrated the successful application of the Wittig reaction to N-protected α-amino aldehydes to generate long-chain unsaturated diamines and tetramines. mdpi.com

| Aldehyde Substrate | Wittig Ylide | Base/Conditions | Product | Yield | Reference |

| N-Boc-phenylalaninal | Ph₃P=CH(CH₂)₄CH=PPh₃ | KHMDS, Toluene, -78°C | N-Boc protected (Z)-unsaturated diamine | ~70% | mdpi.com |

| Nα,Nε-di-Boc-lysinal | Ph₃P=CH(CH₂)₄CH=PPh₃ | KHMDS, Toluene, -78°C | N,N-di-Boc protected (Z)-unsaturated tetramine | ~65% | mdpi.com |

| General Aldehyde (R-CHO) | Ph₃P=CH₂ | n-BuLi, THF | Terminal Alkene (R-CH=CH₂) | Varies | wikipedia.org |

Cross-Metathesis for Remote Functionalization:

If a terminal alkene is first installed on the alkyl chain (e.g., via a Wittig reaction on a pre-functionalized precursor), olefin cross-metathesis offers another powerful tool for remote functionalization. organic-chemistry.orguwindsor.ca Using a ruthenium-based catalyst (e.g., Grubbs or Umicore catalysts), the terminal alkene can be coupled with another olefin, introducing a wide array of functional groups at the end of the chain. nih.govcaltech.edu This strategy allows for the modular construction of complex derivatives.

Strategic Applications of N Boc +/ 3 Aminononanal As a Synthetic Intermediate

Construction of Complex Amino Acid Derivatives and Peptidomimetics

The dual functionality of N-Boc-(+/-)-3-aminononanal provides a robust platform for the synthesis of non-canonical amino acids and peptidomimetics, which are crucial in drug discovery and materials science.

Synthesis of β-Amino Acid Analogs and Higher Homologs

β-amino acids are fundamental components of many biologically active molecules and are known to confer unique structural properties and resistance to enzymatic degradation in peptides. nih.gov this compound serves as an excellent precursor for β³-amino acid analogs. The aldehyde group can undergo oxidation to a carboxylic acid, directly yielding an N-Boc protected β³-amino acid with a hexyl side chain. This approach offers a straightforward route to these valuable building blocks, bypassing more hazardous traditional methods like the Arndt-Eistert homologation. nih.govrsc.org

Furthermore, the aldehyde functionality allows for various chain-extension reactions to produce higher homologs. For instance, Wittig-type reactions can be employed to extend the carbon backbone before subsequent functional group manipulations to generate γ- or δ-amino acids. These higher homologs are of increasing interest for their ability to induce novel secondary structures in peptides.

Role in Building Blocks for Peptide and Protein Design

The incorporation of non-canonical amino acids, such as those derived from this compound, is a key strategy in the design of peptidomimetics. mdpi.comnih.gov These synthetic peptides often exhibit enhanced properties compared to their natural counterparts, including increased stability against proteolysis, improved pharmacokinetic profiles, and better membrane permeability. mdpi.com

The aminononanal derivative can be incorporated into peptide sequences through various synthetic methodologies. The aldehyde can be reductively aminated with the N-terminus of a peptide or another amino acid, or it can be converted into a carboxylic acid and coupled using standard peptide synthesis protocols. The resulting structures, containing the long alkyl side chain, can influence the conformational preferences of the peptide backbone, potentially leading to the formation of stable secondary structures like helices or sheets. nih.gov

Precursor to Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. dur.ac.uk this compound is a valuable starting material for the synthesis of various heterocyclic systems. The presence of both a nucleophilic amine (after deprotection) and an electrophilic aldehyde within the same molecule allows for intramolecular cyclization reactions to form a range of ring structures.

For example, intramolecular reductive amination can lead to the formation of substituted piperidines, a common motif in medicinal chemistry. google.com By varying the reaction conditions and reagents, other heterocyclic scaffolds such as pyrrolidines or larger rings can also be accessed. The ability to generate diverse heterocyclic frameworks from a single, readily available starting material is a significant advantage in discovery chemistry. frontiersin.org

Enabling Fragment-Based Synthesis and Diversity-Oriented Synthesis

Fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) are powerful strategies in modern drug discovery. frontiersin.orgresearchgate.net FBDD relies on identifying small, low-molecular-weight fragments that bind to a biological target, which are then elaborated into more potent lead compounds. astx.comnih.gov DOS aims to create collections of structurally diverse and complex molecules to explore novel areas of chemical space. cam.ac.ukrsc.org

This compound is well-suited for both approaches. Its molecular weight and structural features align with the characteristics of a useful fragment. The aldehyde and protected amine groups serve as synthetic handles for fragment elaboration, allowing for the systematic exploration of chemical space around the core scaffold. chemrxiv.org In the context of DOS, the aminononanal can be subjected to a variety of reaction pathways to generate a library of diverse molecular architectures, including linear, branched, and cyclic structures. frontiersin.orgrsc.org This enables the rapid generation of novel compound collections for high-throughput screening.

Utility in the Preparation of Medicinal Chemistry Scaffolds and Probes

The core structure of this compound and the derivatives it can produce are relevant to the development of medicinal chemistry scaffolds and chemical probes. nih.govrsc.org A molecular scaffold is considered the core structure of a molecule, and the exploration of new scaffolds is crucial for finding novel bioactive compounds. nih.govbenthamscience.com

The aminononanal-derived structures can serve as templates for the design of new therapeutic agents. The long alkyl chain can be tailored to fit into hydrophobic pockets of target proteins, while the amino group provides a point for introducing polar interactions or for attaching reporter groups to create chemical probes. These probes are invaluable tools for studying biological processes and for identifying and validating new drug targets.

Advanced Analytical Techniques for Structural Elucidation and Mechanistic Studies

High-Resolution Spectroscopic Characterization for Structural Confirmation (e.g., 2D NMR, HRMS)

High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of N-Boc-(+/-)-3-aminononanal. Techniques such as two-dimensional nuclear magnetic resonance (2D NMR) and high-resolution mass spectrometry (HRMS) provide detailed insights into the molecular framework and elemental composition.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) builds upon fundamental 1D NMR by correlating signals between different nuclei, which helps in assembling the complete chemical structure. For a molecule like this compound, various 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, mapping out the connectivity of the nonanal (B32974) backbone.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for identifying quaternary carbons (like the carbonyl and the Boc-group's quaternary carbon) and piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. For this compound (C₁₄H₂₇NO₃), the expected exact mass can be calculated and compared with the experimental value, typically with a mass accuracy of less than 5 ppm. This technique unequivocally confirms the elemental composition and helps to distinguish the compound from isomers with the same nominal mass. HRMS can also be coupled with fragmentation techniques (MS/MS) to further probe the structure by analyzing the fragmentation patterns.

| Technique | Information Obtained | Relevance for this compound |

| 2D NMR (COSY, HSQC, HMBC) | Covalent bond connectivity, ¹H and ¹³C assignments | Confirms the nonanal backbone, the position of the amino group, and the presence of the Boc protecting group. |

| HRMS | Exact mass and elemental formula | Unambiguously confirms the molecular formula C₁₄H₂₇NO₃. |

| MS/MS | Structural fragments | Provides further structural confirmation by analyzing the breakdown products of the molecule. |

Chromatographic and Separation Science for Purity and Isomer Analysis (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing the purity of volatile and thermally stable compounds. semanticscholar.org N-Boc protected amino aldehydes are amenable to GC-MS analysis, which can separate the compound from any impurities, starting materials, or by-products from its synthesis. semanticscholar.orgrsc.org The mass spectrometer detector then provides structural information about the separated components.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and analysis of the enantiomers of this compound. eijppr.com Since enantiomers have identical physical properties in an achiral environment, a chiral stationary phase (CSP) is required for their separation. eijppr.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. chiralpedia.com

Common types of CSPs used for the separation of chiral amino derivatives include those based on Pirkle-type phases, cyclodextrins, and polysaccharide derivatives (e.g., cellulose (B213188) or amylose). phenomenex.com The choice of the CSP and the mobile phase is critical for achieving good resolution of the enantiomers.

| Technique | Application | Key Parameters |

| GC-MS | Purity assessment, identification of volatile impurities. | Column type (e.g., HP-5MS), temperature program, ionization method (e.g., EI). semanticscholar.org |

| Chiral HPLC | Separation and quantification of the (R) and (S) enantiomers. | Chiral stationary phase (e.g., Lux i-Amylose-3), mobile phase composition, flow rate, detection wavelength. phenomenex.com |

Spectropolarimetry (e.g., CD/ORD) for Chiral Compound Analysis

Spectropolarimetry techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules by measuring their interaction with polarized light.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule, particularly the conformation of chiral centers and the presence of chromophores in a chiral environment. For this compound, the aldehyde and the carbamate (B1207046) groups are chromophores that would be expected to give rise to CD signals. While specific CD data for this compound is not published, studies on other Boc-protected chiral molecules demonstrate the utility of CD in conformational analysis. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a molecule by comparison with known compounds, especially through the analysis of the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band.

These techniques are particularly valuable when single crystals for X-ray analysis are not available.

| Technique | Measurement | Application for this compound |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Probing the stereochemistry and conformation in solution. |

| Optical Rotatory Dispersion (ORD) | Change in optical rotation with wavelength. | Aiding in the assignment of absolute configuration. |

Crystallographic Analysis for Absolute Configuration Determination

X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. libretexts.orglibretexts.org This technique requires a single crystal of the compound. The crystal diffracts X-rays in a unique pattern, which can be mathematically analyzed to generate a detailed 3D model of the electron density of the molecule.

For a chiral molecule like N-Boc-3-aminononanal, if a single crystal of one of the enantiomers can be grown, X-ray crystallography can unambiguously determine its R or S configuration by analyzing the anomalous dispersion of the X-rays. While no crystal structure for this compound is currently reported in the crystallographic databases, the structures of many other Boc-protected amino acids and peptides have been determined, providing a solid foundation for how such an analysis would be conducted. researchgate.net These studies reveal detailed information about bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's solid-state conformation. researchgate.net

In the absence of a crystal structure of the final compound, crystallographic analysis of a chiral derivative or a precursor can also be used to infer the absolute configuration through chemical correlation. libretexts.org

| Technique | Requirement | Information Yielded |

| X-ray Crystallography | Single crystal | Unambiguous 3D structure, absolute configuration, bond lengths, bond angles, conformation in the solid state. |

Future Perspectives and Emerging Research Avenues

Sustainable and Green Chemistry Approaches in the Synthesis and Application of N-Boc-(+/-)-3-aminononanal

The principles of green chemistry are increasingly being applied to the synthesis of protected amines and aldehydes to minimize environmental impact. For a compound like this compound, this involves rethinking solvent choices, reaction conditions, and waste generation, particularly during the critical protection and deprotection steps of the amine group.

A significant advancement is the move towards environmentally benign solvent systems. Traditional methods for N-Boc protection and deprotection often rely on chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂). researchgate.net Green chemistry research promotes the use of water, which is non-toxic, non-flammable, and economical, as a viable alternative medium. semanticscholar.orgresearchgate.net Catalyst-free N-tert-butyloxycarbonylation of amines has been successfully demonstrated in a water-acetone medium, yielding the desired N-Boc products in excellent yields with short reaction times. nih.gov Similarly, the deprotection of the N-Boc group has been achieved efficiently using only water at reflux temperatures, eliminating the need for corrosive acids like trifluoroacetic acid (TFA) or strong Lewis acids. semanticscholar.orgresearchgate.net These water-mediated, catalyst-free approaches represent a significant step forward, reducing the generation of hazardous waste and simplifying product isolation. semanticscholar.orgnih.gov Applying such methods to the synthesis of this compound could substantially improve the ecological footprint of its production process.

Another key area is the development of solvent-free reaction conditions. Lithium hydroxide (B78521) monohydrate has been shown to be an effective catalyst for the chemo-selective N-Boc protection of various amines under solvent-free conditions at room temperature, offering high yields and minimizing waste. researchgate.net The pursuit of such protocols aligns with the green chemistry goal of reducing solvent use, which constitutes a major portion of waste in chemical synthesis. researchgate.net

The table below compares traditional and green approaches for the deprotection of N-Boc groups, highlighting the potential for more sustainable synthesis routes applicable to this compound.

| Feature | Traditional Method | Green Chemistry Approach |

| Reagent/Catalyst | Strong acids (e.g., TFA, HCl) researchgate.netsemanticscholar.org | Catalyst-free semanticscholar.orgresearchgate.net |

| Solvent | Dichloromethane (CH₂Cl₂) researchgate.net | Water semanticscholar.orgresearchgate.net |

| Conditions | Often requires anhydrous conditions | Refluxing water (100 °C) semanticscholar.org |

| Workup | Aqueous workup, neutralization | Simple filtration or extraction |

| Waste Profile | Acidic waste, organic solvents | Primarily water |

Flow Chemistry and Continuous Processing for Efficient Synthesis

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates, offering superior control over reaction parameters, enhanced safety, and improved efficiency compared to traditional batch processing. rsc.org The application of flow chemistry to transformations involving N-Boc protected compounds, such as this compound, holds considerable promise.

One of the most explored applications is the thermal deprotection of N-Boc groups. In continuous flow reactors, solvents can be heated well above their atmospheric boiling points, enabling rapid, catalyst-free thermal cleavage of the Boc group. acs.orgnih.gov This method avoids the use of strong acids and simplifies downstream processing, as the volatile byproducts (isobutylene and CO₂) can be easily removed. researchgate.net Research has demonstrated that selective deprotection of different N-Boc groups within the same molecule can be achieved by precisely controlling the temperature and residence time in the flow reactor, a level of control that is difficult to attain in batch processing. acs.orgnih.govacs.org For instance, an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group. acs.org

Furthermore, flow reactors facilitate the use of heterogeneous catalysts, such as solid acids like H-BEA zeolite, for N-Boc deprotection. rsc.org These solid catalysts can be packed into a column (a packed-bed reactor), allowing the reaction mixture to flow through. This setup simplifies catalyst separation and reuse, reduces waste, and allows for sustained, long-term production with high throughput. rsc.org Such a system could be designed for the efficient deprotection of this compound, providing the free amino-aldehyde directly for subsequent reactions in a telescoped sequence. acs.org

The table below summarizes representative conditions for N-Boc deprotection in a continuous flow setting, illustrating the technology's potential for the synthesis involving this compound.

| Substrate Type | Catalyst/Conditions | Temperature (°C) | Residence Time | Yield | Reference |

| N-Boc Aniline | Thermal (in TFE) | 240 | 30 min | 93% | acs.org |

| N-Boc Phenethylamine | Thermal (in TFE) | 240 | 30 min | <20% | acs.org |

| Boc-protected p-chloroaniline | H-BEA Zeolite (in THF) | 140 | < 1 min | High | rsc.org |

| Di-Boc Tryptamine (Aryl N-Boc) | Thermal (in MeOH) | 190 | 30 min | 90% (mono-deprotected) | nih.gov |

Computational Studies on Reaction Mechanisms and Stereoselectivity

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting outcomes, and optimizing conditions without extensive empirical experimentation. For processes involving this compound, computational studies can offer deep insights into both its synthesis and its subsequent transformations.

Density Functional Theory (DFT) and other ab initio methods can be used to delineate the energy profiles of reaction pathways. emich.eduresearchgate.net For example, in the synthesis of this compound, computational models could be used to investigate the transition states of key bond-forming steps, helping to identify the factors that control yield and selectivity. In transformations of the aldehyde moiety, such as aldol (B89426) or Wittig reactions, computational analysis can predict the stereochemical outcome by calculating the energies of the various diastereomeric transition states. This is particularly crucial if a stereoselective synthesis of a specific isomer of a downstream product is desired. emich.edu

Development of Novel Catalytic Systems for Transformations Involving this compound

The development of novel and more efficient catalytic systems is a cornerstone of modern organic synthesis. Research into catalysts for the formation and transformation of N-Boc protected compounds is highly active and directly relevant to the chemistry of this compound.

For the crucial N-Boc protection step, a variety of catalysts have been developed to improve efficiency and chemoselectivity under mild conditions. These include ionic liquids, which can activate the di-tert-butyl dicarbonate (B1257347) reagent, and reusable solid acid catalysts like perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), which facilitate the reaction under solvent-free conditions. organic-chemistry.org Heterobimetallic lanthanide complexes have also been reported as highly active acid-base bifunctional catalysts for N-Boc protection. researchgate.net

Beyond the protection step, novel catalysts are being developed for reactions involving the N-Boc group itself or other functional groups in the molecule. For example, rhodium-catalyzed coupling reactions can directly convert N-Boc protected amines into secondary amides using arylboroxines, a transformation that tolerates acid-labile groups like the aldehyde in this compound. organic-chemistry.org Iron-catalyzed C-H amination reactions have also been developed to synthesize N-Boc protected α-amino acids directly from carboxylic acids, showcasing a novel synthetic route that could potentially be adapted for related structures. researchgate.net The use of palladium-activated Raney-Nickel provides a method for chemoselective nitrile reduction in the presence of a Boc-protected amine, highlighting the potential for developing orthogonal catalytic strategies. acs.org

The exploration of these and other novel catalytic systems will undoubtedly expand the synthetic utility of this compound, enabling milder reaction conditions, greater functional group tolerance, and access to new chemical transformations.

Q & A

Q. What are the critical steps for synthesizing N-Boc-(±)-3-aminononanal, and how can reaction conditions affect yield?

Synthesis typically involves coupling N-Boc-protected amino acids with aldehydes or ketones using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions . Reaction time (24–48 hours), temperature (room temperature or controlled), and stoichiometric ratios are critical for minimizing side reactions. Post-synthesis, purification via column chromatography (e.g., using ethyl acetate/hexane gradients) is essential to isolate the product . Inconsistent yields may arise from incomplete coupling or hydrolysis of the Boc group under acidic conditions.

Q. How should N-Boc-(±)-3-aminononanal be stored to ensure stability, and what are the key safety considerations?

Store at 0–6°C in airtight, light-resistant containers to prevent degradation of the Boc group . Safety protocols include using N95 masks, gloves, and eye protection due to irritant properties (H315, H318, H335 hazard codes) . Avoid exposure to strong acids/bases, which may cleave the Boc protecting group, releasing hazardous amines .

Q. What analytical methods are recommended for confirming the purity and structure of N-Boc-(±)-3-aminononanal?

Use HPLC or LC-MS for purity assessment (>95% by TLC or HPLC) . NMR (¹H and ¹³C) confirms structural integrity, with characteristic Boc-group signals (e.g., tert-butyl carbon at ~28 ppm in ¹³C NMR). FT-IR can validate the presence of carbonyl (C=O) and amine (N-H) groups .

Advanced Research Questions

Q. How do enantiomeric ratios (±) of 3-aminononanal impact catalytic applications, and what chiral resolution techniques are effective?

The (±)-mixture complicates asymmetric catalysis, as enantiomers may exhibit divergent reactivity. Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can separate enantiomers . For NHC (N-heterocyclic carbene)-catalyzed reactions, enantiopure Boc-protected aldehydes improve cross-benzoin reaction yields by 15–20% compared to racemic mixtures .

Q. What strategies optimize N-Boc-(±)-3-aminononanal’s solubility in aqueous vs. organic phases for bioconjugation studies?

Solubility challenges arise from the hydrophobic Boc group. Co-solvents like DMSO (10–20% v/v) enhance aqueous solubility, while tert-butanol or dichloromethane are optimal for organic phases . Prodrug derivatization (e.g., esterification) improves bioavailability but requires pH-controlled hydrolysis to release the active amine .

Q. How do competing side reactions (e.g., Boc deprotection or aldol condensation) affect synthetic pathways, and how can they be mitigated?

Boc deprotection under acidic conditions (e.g., TFA/DCM) can occur prematurely, requiring strict pH control (neutral to mildly basic). Aldol condensation is minimized by using low temperatures (0–5°C) and sterically hindered bases (e.g., DIPEA) . Kinetic studies show that reaction times exceeding 24 hours increase side-product formation by ~12% .

Q. What computational or experimental methods validate the stability of N-Boc-(±)-3-aminononanal in multi-step syntheses?

DFT (Density Functional Theory) calculations predict thermodynamic stability of intermediates, while in situ IR spectroscopy monitors real-time Boc-group integrity . Accelerated stability studies (40°C/75% RH for 14 days) reveal <5% degradation when stored under inert atmospheres .

Methodological Guidance

Q. How should researchers design experiments to address contradictory data on reaction yields or enantioselectivity?

- Controlled Replicates : Perform triplicate runs under identical conditions to assess reproducibility .

- Variable Isolation : Systematically vary one parameter (e.g., catalyst loading) while holding others constant.

- Statistical Analysis : Use ANOVA to compare group means (e.g., yields across catalysts) and identify significant variables (p < 0.05) .

Q. What protocols ensure reliable scale-up from milligram to gram quantities without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.